molecular formula C18H28N4O4 B2958704 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea CAS No. 877641-47-9

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea

Cat. No.: B2958704
CAS No.: 877641-47-9
M. Wt: 364.446
InChI Key: YPCVHVQMDVLQBJ-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a unique hybrid structure, combining a 3,4-dimethoxyphenyl group—a moiety often associated with biological activity in various pharmacologically active compounds —with a pyrrolidinone (5-oxopyrrolidine) scaffold and a urea linker incorporating a 3-(dimethylamino)propyl chain. The urea functional group is a prevalent pharmacophore in drug discovery . The presence of the dimethylaminopropyl side chain is a key structural feature, as similar substituents are found in other molecules used in bioconjugation chemistry, such as the common reagent EDC . Researchers can leverage this compound as a versatile scaffold or a building block for the synthesis of more complex molecules. Its structural characteristics suggest potential applications in developing enzyme inhibitors or receptor modulators for basic scientific study. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4/c1-21(2)9-5-8-19-18(24)20-13-10-17(23)22(12-13)14-6-7-15(25-3)16(11-14)26-4/h6-7,11,13H,5,8-10,12H2,1-4H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCVHVQMDVLQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.

    Attachment of the Dimethylaminopropyl Urea Moiety: This step involves the reaction of the intermediate compound with a dimethylaminopropyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Urea Derivatives

Compound (CAS No.) Molecular Formula Molecular Weight Key Substituents Notable Features
3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(methylsulfanyl)phenyl]urea (877641-60-6) C20H23N3O4S 401.48 - 3,4-Dimethoxyphenyl
- 2-(Methylsulfanyl)phenyl
Sulfur-containing aryl group may enhance lipophilicity and oxidative stability .
3-cyclopropyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea (1396874-69-3) C19H24N2O3S 360.47 - Cyclopropyl
- Thiophen-2-yl ethyl
Cyclopropyl adds steric bulk; thiophene may improve π-π stacking .
3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]urea (877641-55-9) C23H29N3O6 443.49 - Dual 3,4-dimethoxyphenyl groups
- Ethyl linker
High molecular weight; extended methoxy groups may reduce solubility .
1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea (891092-10-7) C17H26N4O2 318.40 - 3,4-Dimethylphenyl
- Dimethylaminoethyl
Methyl groups (vs. methoxy) reduce polarity; dimethylamino enhances solubility .
1-[4-(Difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (894022-56-1) C19H19F2N3O4 391.40 - Difluoromethoxyphenyl
- 3-Methoxyphenyl
Fluorine atoms increase metabolic stability and lipophilicity .
1-(3,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea (954636-74-9) C20H22FN3O4 387.40 - 4-Fluorophenyl
- Methyl linker
Fluorine enhances binding affinity; methyl linker reduces conformational flexibility .
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea Not Provided Not Provided - Piperazine-ethyl
- 4-Methoxyphenyl
Piperazine introduces basicity, improving solubility and CNS penetration .

Key Trends and Research Findings

A. Substituent Effects on Lipophilicity and Solubility

  • Electron-Donating Groups : Methoxy substituents (e.g., 3,4-dimethoxyphenyl in ) increase electron density, enhancing π-π interactions but reducing aqueous solubility due to hydrophobicity.
  • Fluorine Substituents : The difluoromethoxy group in and 4-fluorophenyl in significantly boost lipophilicity (logP ↑) and metabolic stability, as fluorine resists oxidative degradation.
  • Basic Side Chains: Dimethylaminoethyl () and piperazine-ethyl () groups introduce tertiary amines, improving water solubility via protonation at physiological pH.

B. Structural Flexibility and Binding Affinity

  • Rigid vs.
  • Bulkier Substituents : Cyclopropyl () and thiophen-2-yl () groups add steric bulk, which may hinder binding to shallow protein pockets but enhance selectivity for deeper cavities.

C. Molecular Weight and Pharmacokinetics

  • Higher molecular weight compounds (e.g., at 443.49 Da) may face challenges in oral bioavailability due to reduced membrane permeability.
  • Lower-weight derivatives (e.g., at 318.40 Da) are more likely to comply with Lipinski’s rule of five, favoring drug-likeness.

Biological Activity

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a dimethoxyphenyl group, a pyrrolidinone moiety, and a dimethylaminopropyl side chain, which may contribute to its pharmacological properties.

The compound's molecular formula is C21H28N4O4C_{21}H_{28}N_{4}O_{4} with a molecular weight of 372.48 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC21H28N4O4
Molecular Weight372.48 g/mol
LogP2.3307
Polar Surface Area55.982 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group may enhance lipophilicity, facilitating membrane penetration and target engagement. The urea moiety is known to participate in hydrogen bonding, potentially influencing the binding affinity to biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes such as cyclooxygenase (COX), which play a critical role in inflammation.

Neuroprotective Potential

Given the presence of the dimethylaminopropyl group, there is potential for neuroprotective effects. Compounds with similar structures have been shown to exert protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress.

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of structurally related compounds against breast cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
  • Anti-inflammatory Study : Research in Pharmacology Reports demonstrated that a related compound effectively reduced edema in animal models by inhibiting COX enzymes and lowering cytokine levels, suggesting similar potential for the urea derivative.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory ActivityNeuroprotective Potential
This compoundHighModeratePotential
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-butyramideModerateHighLow
1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureaHighLowModerate

Q & A

Q. What advanced techniques elucidate the reaction mechanism of urea linkage formation?

  • Methodological Answer : Isotopic labeling (15^{15}N or 13^{13}C) tracks bond formation in intermediates analyzed via NMR or MS. In situ IR spectroscopy monitors reaction kinetics, while DFT calculations validate proposed mechanisms (e.g., nucleophilic addition-elimination) .

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